molecular formula C12H6Br4O2 B3274165 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol CAS No. 602326-22-7

2,3-Dibromo-4-(2,4-dibromophenoxy)phenol

Cat. No.: B3274165
CAS No.: 602326-22-7
M. Wt: 501.79 g/mol
InChI Key: PTGDCHAABFACBN-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-(2,4-dibromophenoxy)phenol is a polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O2 . This class of compounds is primarily sourced from marine sponges of the Dysidea species and their symbiotic bacteria, representing a area of interest in natural product chemistry . PBDEs have been the focus of research for over 40 years, with studies exploring their potential as a source of bioactive compounds . A key and promising area of investigation for compounds like this is in oncology research. Structurally similar PBDEs have demonstrated significant antineoplastic activity in scientific studies, showing efficacy against various leukemia and lymphoma cell lines, such as T cell leukemia (Jurkat) and B cell lymphoma (Ramos) . The mechanism of action for these anticancer effects is associated with the induction of programmed cell death, or apoptosis. Research on a related tribrominated analog indicates that it primarily triggers cell death through the intrinsic mitochondrial pathway of apoptosis . This makes such compounds valuable tools for researchers exploring new therapeutic strategies and studying cell death mechanisms in cancer. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2,3-dibromo-4-(2,4-dibromophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O2/c13-6-1-3-9(7(14)5-6)18-10-4-2-8(17)11(15)12(10)16/h1-5,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDCHAABFACBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90797013
Record name 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602326-22-7
Record name 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90797013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. One common method includes the reaction of phenol with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol as an anticancer agent. It has been shown to exhibit cytotoxic effects against several human cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at various checkpoints, suggesting that this compound could be a candidate for further development as an anticancer therapeutic agent .

Table 1: Cytotoxicity of Bromophenols Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundA5495.4
MCF-76.1
HCT-1167.8

Antimicrobial Properties

The compound has also exhibited notable antimicrobial activity. It has been tested against various Gram-positive and Gram-negative bacterial strains, showing effectiveness with minimum inhibitory concentrations (MICs) ranging from 0.5 to 6.3 µM. This suggests its potential use in developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Table 2: Antimicrobial Activity of Brominated Phenols

Bacterial StrainMIC (μM)
Staphylococcus aureus1.5
Escherichia coli>15
Bacillus subtilis0.5

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays, including the oxygen radical absorbance capacity assay and cellular lipid peroxidation assay. These studies indicate that the compound can effectively scavenge free radicals and may play a role in protecting cells from oxidative stress .

Environmental Applications

In environmental science, brominated phenolic compounds like this compound are studied for their ecological impacts and potential as biocides in marine environments. They are known to deter herbivory by marine organisms such as fish and invertebrates, which may be attributed to their toxicological profiles against these species .

Table 3: Ecological Impact of Brominated Compounds

Marine OrganismEffect Observed
PufferfishHigh deterrence (>61% rejection)
Sea UrchinsReduced feeding rates

Mechanism of Action

The antibacterial activity of 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. This leads to cell death. The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound interferes with essential membrane proteins and enzymes .

Comparison with Similar Compounds

Key Observations :

  • The 4,6-dibromo analog is the most studied, with broad-spectrum antimicrobial activity .
  • Additional bromine atoms (e.g., 3,4,6-tribromo analog) increase molecular weight and hydrophobicity but may elevate cytotoxicity .
  • Ortho-substituted bromines (e.g., 2,3-dibromo) are less common in natural sources compared to para-substituted derivatives .

Antimicrobial Activity

Compound Activity Against MRSA (IC₅₀) Activity Against P. aeruginosa (IC₅₀) Biofilm Inhibition Cytotoxicity (Human Cells, IC₅₀)
4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol 2.1 µM 3.8 µM Yes >30 µM
3,4,6-Tribromo-2-(2',4'-dibromophenoxy)phenol 1.5 µM 2.5 µM Yes 10.3 µM
3,5-Dibromo-2-(2,4-dibromophenoxy)phenol Not reported Not reported No 4.19 µM
This compound Data limited Data limited Data limited Data limited

Key Findings :

  • The 4,6-dibromo analog exhibits potent bactericidal effects against both planktonic and biofilm-incorporated MRSA and P. aeruginosa due to its ability to disrupt bacterial phosphotransferase systems .
  • The 3,4,6-tribromo analog shows higher cytotoxicity, likely due to increased lipophilicity enhancing membrane disruption .

Antiviral Activity

Compound Anti-HBV Activity (IC₅₀) Selectivity Index (SI)
3,5-Dibromo-2-(2,4-dibromophenoxy)phenol 0.23 µM 18.2
3,4,5-Tribromo-2-(2,4-dibromophenoxy)phenol 0.80 µM 12.8
Entecavir (Control) 0.003 µM >1000

Key Findings :

  • Bromination at positions 3 and 5 enhances anti-HBV activity compared to the 3,4,5-tribromo analog, but both are less potent than clinical drugs like entecavir .

Pharmacological and Toxicological Profiles

Compound LogP (XlogP) Water Solubility Major Targets
4,6-Dibromo-2-(2',4'-dibromophenoxy)phenol 6.60 Low Bacterial phosphotransferase systems
This compound Estimated ~6.0 Low Not fully characterized
3,4,6-Tribromo-2-(2',4'-dibromophenoxy)phenol 7.20 Very low Mitochondrial complex II

Key Observations :

  • Increased bromination correlates with higher LogP values, reducing aqueous solubility and complicating drug formulation .
  • The 3,4,6-tribromo analog inhibits mitochondrial complex II, linking its cytotoxicity to apoptosis induction .

Biological Activity

2,3-Dibromo-4-(2,4-dibromophenoxy)phenol is a brominated compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈Br₄O. The compound features multiple bromine substituents which significantly influence its biological activity.

PropertyValue
Molecular Weight375.9 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential application in antimicrobial therapies.

Antiviral Activity

The compound has shown promise in antiviral applications. In vitro studies demonstrated its ability to inhibit viral replication. Specifically, it acts as a non-competitive inhibitor of the Hepatitis C virus by targeting the NS3 protein, which is crucial for viral replication .

Cytotoxicity

Cytotoxic effects were observed in several cancer cell lines. The compound's brominated structure contributes to its ability to induce apoptosis in these cells, making it a candidate for further investigation in cancer treatment .

The mechanisms through which this compound exerts its biological effects include:

  • Interference with Protein Function : The compound binds to specific proteins involved in viral replication and cellular processes.
  • Induction of Apoptosis : It activates pathways leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity against pathogens and cancer cells.

Study on Antiviral Properties

A study conducted by researchers at the University of Science explored the antiviral properties of various brominated compounds. This compound was found to have an IC50 value comparable to established antiviral agents, indicating significant potential for therapeutic use against Hepatitis C .

Cancer Cell Line Research

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against breast and prostate cancer cell lines. Results showed that it inhibited cell growth effectively at micromolar concentrations and induced apoptosis through mitochondrial pathways .

Q & A

Q. What methods are recommended for synthesizing or isolating 2,3-Dibromo-4-(2,4-dibromophenoxy)phenol from natural sources?

The compound is commonly isolated from marine sponges (e.g., Dysidea granulosa) via methanol extraction followed by chromatographic techniques such as silica gel chromatography, Sephadex LH-20, and semi-preparative HPLC. Structural analogs like 6-OH-BDE-47 (a hydroxylated polybrominated diphenyl ether) are often identified using NMR and mass spectrometry . For synthetic routes, bromination of phenol derivatives using bromine or electrophilic brominating agents under controlled conditions is typical. Reaction optimization should include monitoring bromine stoichiometry and reaction temperature to avoid over-bromination .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Analyze 1^1H and 13^13C NMR spectra to confirm the positions of bromine substituents and the phenoxy linkage. For example, absence of aromatic protons in fully brominated rings and specific coupling patterns in partially substituted rings are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C12_{12}H6_6Br4_4O2_2) with accurate mass measurement (± 5 ppm error).
  • HPLC-PDA/UV: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% by peak area) .

Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

  • Minimum Inhibitory Concentration (MIC): Test against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Pseudomonas aeruginosa) pathogens using broth microdilution per CLSI guidelines.
  • Biofilm Eradication Assays: Quantify reduction in biofilm-incorporated cells using crystal violet staining or live/dead fluorescence staining. Note that the compound may kill biofilm cells without disrupting biofilm matrix integrity .
  • Persister Cell Assays: Expose stationary-phase bacterial cultures to the compound at 10× MIC for 24–48 hours to assess bactericidal activity against non-replicating cells .

Advanced Research Questions

Q. How does the mechanism of action of this compound differ between planktonic and biofilm-incorporated bacterial cells?

The compound disrupts membrane potential in planktonic cells, leading to rapid ATP depletion. In biofilms, it penetrates the extracellular polymeric matrix and targets intracellular enzymes, such as phosphotransferases, which are critical for bacterial metabolism. Proteomic studies suggest downregulation of EIIBC components (e.g., scrA, mtlA) in resistant mutants, reducing compound uptake . Advanced imaging techniques (e.g., TEM or confocal microscopy) can visualize membrane damage and intracellular localization.

Q. What experimental strategies can mitigate bacterial resistance development against this compound?

  • Combination Therapy: Pair with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to counteract resistance mechanisms.
  • Structure-Activity Relationship (SAR) Studies: Modify bromination patterns or introduce functional groups (e.g., hydroxyl, methoxy) to evade resistance-associated uptake limitations. For example, 3,4,6-tribromo analogs show enhanced activity against resistant Enterobacter cloacae .
  • Genomic Sequencing: Identify mutations in resistant strains (e.g., RNA-seq or whole-genome sequencing) to design targeted inhibitors .

Q. How do environmental factors (e.g., pH, salinity) influence the stability and bioactivity of this compound in marine ecosystems?

  • Stability Studies: Perform accelerated degradation tests under varying pH (6–9) and salinity (20–35 ppt) conditions. Monitor degradation products via LC-MS.
  • Ecotoxicology Assays: Assess toxicity to non-target marine organisms (e.g., Artemia salina) using 48-hour LC50_{50} assays. The compound’s moderate cytotoxicity to human cell lines (IC50_{50} > 50 µM) suggests a potential therapeutic window but requires environmental risk assessment .

Data Contradictions and Resolution

  • Biofilm Integrity vs. Cell Viability: While the compound kills biofilm-incorporated cells, it does not degrade the biofilm matrix . This contrasts with traditional biofilm disruptors (e.g., DNase or proteases). Researchers should combine viability assays (e.g., ATP bioluminescence) with matrix composition analysis (e.g., polysaccharide quantification) to resolve this apparent contradiction.
  • Resistance Mechanisms: Some studies report reduced uptake via transporter downregulation , while others hypothesize enzymatic inactivation. Use isotopic labeling (e.g., 14^{14}C-tagged compound) to track intracellular accumulation in resistant vs. wild-type strains.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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